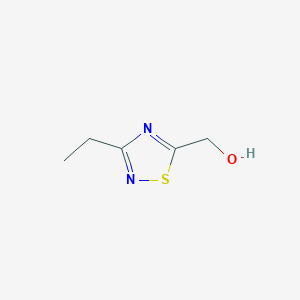

(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

(3-ethyl-1,2,4-thiadiazol-5-yl)methanol |

InChI |

InChI=1S/C5H8N2OS/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3 |

InChI Key |

CCHCUPNPXSIVDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSC(=N1)CO |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Ethyl 1,2,4 Thiadiazol 5 Yl Methanol

Reactions Involving the 1,2,4-Thiadiazole (B1232254) Heterocycle

The 1,2,4-thiadiazole ring is an electron-deficient aromatic system, which dictates its susceptibility to certain types of chemical attack. While generally stable due to its aromaticity, the ring can participate in specific reactions under forcing conditions. isres.org

The 1,2,4-thiadiazole ring, particularly when substituted at the 3- and 5-positions, exhibits considerable stability towards acids, alkalis, and common oxidizing or reducing agents. isres.org However, treatment with strong nucleophiles or bases can induce ring fission. nih.gov This reactivity is characteristic of electron-deficient heterocyclic systems.

One plausible pathway for ring-opening, analogous to that observed in the related 1,2,3-thiadiazole (B1210528) isomer, involves nucleophilic attack leading to the cleavage of the nitrogen-sulfur bond. researchgate.net For instance, strong bases can initiate a cascade of reactions beginning with an attack on a ring carbon, ultimately leading to fragmentation. In the case of 1,2,3-thiadiazoles, this results in the formation of an acetylene (B1199291) thiolate intermediate after the elimination of nitrogen. researchgate.net A similar susceptibility, while less pronounced, is anticipated for the 1,2,4-isomer under sufficiently harsh basic conditions.

Rearrangement reactions of the 1,2,4-thiadiazole ring itself are not commonly reported, in contrast to its oxygen-containing analog, the 1,2,4-oxadiazole, which is known to undergo rearrangements like the Boulton–Katritzky rearrangement. The greater stability of the sulfur-containing ring generally precludes such transformations under typical laboratory conditions.

The electron-deficient nature of the 1,2,4-thiadiazole ring strongly disfavors classical electrophilic aromatic substitution. The two electronegative nitrogen atoms withdraw electron density from the ring carbons, deactivating the system towards attack by electrophiles such as those used in nitration or Friedel-Crafts reactions. nih.govbu.edu.eg Electrophilic substitution is generally only feasible if the ring is substituted with potent electron-donating groups, which is not the case for (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol. nih.gov

Conversely, the ring's low electron density makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on one of the ring carbons. nih.gov The C5 position is identified as the most reactive site for such attacks. isres.org If the hydroxymethyl group in this compound were replaced by a good leaving group, such as a halogen, this position would be the primary target for substitution by various nucleophiles.

| Reaction Type | Reactivity on 1,2,4-Thiadiazole Ring | Conditions & Remarks |

| Electrophilic Aromatic Substitution | Very low reactivity. | The ring is highly electron-deficient, deactivating it towards electrophiles. Requires strong electron-donating substituents for any reaction to occur. bu.edu.eg |

| Nucleophilic Aromatic Substitution (SNAr) | Favorable, especially at the C5 position. | Requires a good leaving group (e.g., halide) at the site of substitution. The electron-deficient ring facilitates the attack of nucleophiles. isres.orgnih.gov |

Reactivity of the Hydroxyl Group in this compound

The primary alcohol moiety is a versatile functional group that undergoes a wide range of well-established chemical transformations without affecting the stable thiadiazole ring.

The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic protocols.

Esterification can be achieved via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed. Reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is also a highly effective method. organic-chemistry.org

Etherification , most commonly achieved through a Williamson ether synthesis-type pathway, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether.

| Reaction | Reagents | Product Type |

| Esterification | R-COOH, H⁺ catalyst | Ester |

| R-COCl, Pyridine | Ester | |

| (R-CO)₂O, Pyridine | Ester | |

| Etherification | 1. NaH; 2. R-X | Ether |

The primary alcohol of the hydroxymethyl group is readily susceptible to oxidation. Depending on the reagent and conditions used, it can be converted to either the corresponding aldehyde or carboxylic acid. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to the carboxylic acid.

Reduction of the hydroxymethyl group itself is not a common transformation. The primary focus of reduction chemistry involving this compound would typically be on the thiadiazole ring under specific, often harsh, catalytic hydrogenation conditions which may lead to ring cleavage. pharmaguideline.com The hydroxymethyl group is already in a reduced state.

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 3-Ethyl-1,2,4-thiadiazole-5-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃/H₂SO₄ (Jones Reagent) | 3-Ethyl-1,2,4-thiadiazole-5-carboxylic acid |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, its conversion to a better leaving group is the necessary first step for such transformations. This is typically achieved by converting the alcohol into a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Alternatively, the alcohol can be converted into a halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding chloromethyl or bromomethyl derivative. researchgate.net

Once the activated intermediate is formed, it can readily undergo SN2 reactions with a wide variety of nucleophiles. This allows for the introduction of numerous functional groups at the methylene (B1212753) position, including azides, cyanides, thiols, and amines, thereby providing a versatile route to a broad range of 5-substituted-3-ethyl-1,2,4-thiadiazole derivatives.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Reactivity

A comprehensive review of available scientific literature reveals a significant gap in the specific chemical transformations of the ethyl group on the heterocyclic compound this compound. Similarly, there is a notable absence of published research detailing the incorporation of this particular molecule into multicomponent reactions. Consequently, a detailed, evidence-based article on these specific aspects of its chemical reactivity cannot be constructed at this time.

Furthermore, the field of multicomponent reactions, a powerful tool in synthetic chemistry for building molecular complexity in a single step, does not currently feature published examples that utilize this compound as a key building block. Although various thiadiazole derivatives have been employed in such reactions, the specific structural features of the title compound, namely the 3-ethyl and 5-hydroxymethyl substitution pattern, have not been explored in this context according to the available literature.

This lack of specific research findings makes it impossible to generate the detailed analysis and data tables requested for the outlined sections on the transformations of the ethyl group and multicomponent reactions involving this compound. Further experimental investigation into the reactivity of this specific compound is required to provide the necessary data for such a scientific discourse.

Spectroscopic and Structural Characterization of 3 Ethyl 1,2,4 Thiadiazol 5 Yl Methanol

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3400-3200 cm⁻¹, arising from the O-H stretching vibration. The C-H stretching vibrations of the ethyl and methylene (B1212753) groups are expected to appear in the 3000-2850 cm⁻¹ range. The C=N stretching vibration within the 1,2,4-thiadiazole (B1232254) ring would likely be observed between 1650 and 1550 cm⁻¹. Furthermore, the C-S and N-S stretching vibrations, characteristic of the thiadiazole ring, are anticipated to produce signals in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Ethyl/Methylene (-CH₃, -CH₂) | C-H Stretch | 3000-2850 |

| Thiadiazole Ring | C=N Stretch | 1650-1550 |

| Methylene (-CH₂-) | C-H Bend | 1470-1450 |

| Ethyl (-CH₃) | C-H Bend | 1380-1370 |

| Alcohol (-CH₂OH) | C-O Stretch | 1260-1050 |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H-NMR spectrum of this compound, the ethyl group would give rise to a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), due to spin-spin coupling. The methylene protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet, though coupling with the hydroxyl proton may be observed depending on the solvent and concentration. The hydroxyl proton itself would present as a broad singlet.

The ¹³C-NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the thiadiazole ring are expected to resonate at lower field (higher ppm values) due to the influence of the electronegative nitrogen and sulfur atoms. The carbons of the ethyl and methanol groups would appear at higher field (lower ppm values).

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (ethyl) | 2.8 - 3.2 | Quartet |

| -CH₃ (ethyl) | 1.2 - 1.6 | Triplet |

| -CH₂OH (methanol) | 4.5 - 5.0 | Singlet |

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (Thiadiazole) | 170 - 180 |

| C5 (Thiadiazole) | 160 - 170 |

| -CH₂OH (methanol) | 60 - 70 |

| -CH₂- (ethyl) | 20 - 30 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, HRESIMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are particularly useful.

The molecular formula of this compound is C₅H₈N₂OS, with a monoisotopic mass of approximately 144.0357 Da. 20.198.91 In HRESIMS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass plus the mass of a proton. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the hydroxyl group, the entire methanol group, or cleavage of the ethyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.04302 |

| [M+Na]⁺ | 167.02496 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in publicly available crystallographic databases. A successful crystallographic analysis would reveal the planarity of the thiadiazole ring and the conformation of the ethyl and methanol substituents relative to the ring. It would also elucidate any hydrogen bonding interactions involving the hydroxyl group, which would be significant in determining the packing of the molecules in the solid state.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The 1,2,4-thiadiazole ring is a heterocyclic aromatic system, and as such, it is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these absorption maxima (λmax) would be influenced by the substituents on the ring and the solvent used for the measurement. For thiadiazole derivatives, these transitions typically occur in the 200-400 nm range.

Computational and Theoretical Investigations of 3 Ethyl 1,2,4 Thiadiazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol, these methods elucidate its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. espublisher.com DFT calculations on this compound typically employ functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties. acs.org

These studies reveal key reactivity indicators derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. espublisher.com

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap (ΔE) | 5.87 eV |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 0.98 eV |

| Global Hardness (η) | 2.94 eV |

| Electronegativity (χ) | 3.92 eV |

| Chemical Potential (μ) | -3.92 eV |

| Global Electrophilicity Index (ω) | 2.62 eV |

This is an interactive data table. You can sort and filter the data.

These calculated parameters provide a quantitative measure of the molecule's reactivity. For instance, the global electrophilicity index (ω) helps to classify the molecule's electrophilic nature.

A detailed analysis of the molecular orbitals reveals the distribution of electron density. In this compound, the HOMO is typically localized on the electron-rich thiadiazole ring, particularly the sulfur and nitrogen atoms. The LUMO, conversely, is often distributed across the π-system of the heterocyclic ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red and yellow regions) around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methanol (B129727) group, indicating these are likely sites for electrophilic attack or hydrogen bond donation. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and methanol substituents necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. Potential energy surface scans, performed by systematically rotating the rotatable bonds (e.g., C-C bond of the ethyl group, C-O bond of the methanol group), can identify local and global energy minima.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and provide insights into the molecule's flexibility, intermolecular interactions in a condensed phase, and average structural properties. These simulations can be particularly useful for understanding how the molecule might behave in a solvent or interact with a biological receptor.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts (δ, ppm) for protons on the ethyl group, the methylene (B1212753) bridge, and the hydroxyl group. |

| ¹³C NMR | Chemical shifts (δ, ppm) for the carbon atoms of the thiadiazole ring, the ethyl group, and the methanol group. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) corresponding to O-H stretching, C-H stretching, C=N stretching of the thiadiazole ring, and C-S stretching. |

| UV-Vis Spectroscopy | Maximum absorption wavelength (λmax) corresponding to electronic transitions, typically π → π* and n → π*. semanticscholar.org |

This is an interactive data table. You can sort and filter the data.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can provide theoretical chemical shifts that correlate well with experimental values. epstem.net Similarly, calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to assign vibrational modes. Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. espublisher.com

Computational Studies on Interactions with Non-Biological Targets (e.g., Metal Ions, Surfaces)

The heteroatoms (N, S, O) in this compound make it a potential ligand for metal ions. Computational studies can explore the coordination chemistry of this molecule with various metal ions. DFT calculations can be used to determine the preferred binding sites, coordination geometries, and binding energies. researchgate.net Such studies are relevant for applications in catalysis, sensor technology, and materials science.

Furthermore, the interaction of this compound with surfaces, such as metal surfaces or nanomaterials, can be investigated using computational methods. researchgate.net These studies can provide insights into adsorption energies, molecular orientation on the surface, and changes in electronic properties upon adsorption. This information is crucial for understanding its potential use as a corrosion inhibitor or in the functionalization of materials.

Table 3: Hypothetical DFT Calculation of Interaction Energies with Metal Ions

| Metal Ion | Coordination Site | Binding Energy (kcal/mol) |

| Cu²⁺ | N4, O | -25.8 |

| Zn²⁺ | N4, O | -21.3 |

| Fe³⁺ | N2, N4, O | -45.1 |

| Ag⁺ | S1 | -15.2 |

This is an interactive data table. You can sort and filter the data.

Derivatization and Structure Activity Relationship Studies of 3 Ethyl 1,2,4 Thiadiazol 5 Yl Methanol Analogs

Systemic Modification of the Ethyl Moiety

One common synthetic route involves the condensation of different amidines with dithioesters or isothiocyanates, followed by intramolecular dehydrogenative N-S bond formation. acs.org By selecting the appropriate starting amidine (e.g., propionamidine for a propyl group, isobutyramidine for an isopropyl group, or cyclopropanecarboxamidine for a cyclopropyl (B3062369) group), a library of 3-alkyl-1,2,4-thiadiazole analogs can be generated. This approach allows for a systematic investigation of how the size, shape, and lipophilicity of the alkyl group at the 3-position influence the compound's efficacy in various applications. For instance, in the context of agrochemicals, varying the alkyl chain length can impact the molecule's interaction with biological targets and its environmental persistence. researchgate.net

Table 1: Examples of Systemic Modifications of the Ethyl Moiety and Corresponding Starting Amidines

| Target Analog | Alkyl Group at C3 | Starting Amidine |

| (3-Propyl-1,2,4-thiadiazol-5-yl)methanol | Propyl | Propanamidine |

| (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol | Isopropyl | 2-Methylpropanamidine |

| (3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanol | Cyclopropyl | Cyclopropanecarboxamidine |

| (3-Butyl-1,2,4-thiadiazol-5-yl)methanol | Butyl | Butanamidine |

Chemical Transformations of the Methanol (B129727) Functionality and Resulting Derivatives

The methanol group at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a prime target for chemical transformations, offering a straightforward route to a diverse range of derivatives. The hydroxyl group can undergo several key reactions, including oxidation, esterification, and etherification.

Oxidation: The primary alcohol of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol can be oxidized to the corresponding aldehyde, (3-Ethyl-1,2,4-thiadiazol-5-yl)carbaldehyde, or further to the carboxylic acid, 3-Ethyl-1,2,4-thiadiazole-5-carboxylic acid. These transformations are typically achieved using standard oxidizing agents. The resulting aldehydes and carboxylic acids are valuable intermediates for further derivatization, such as the formation of imines, amides, and esters.

Esterification: The methanol functionality can be readily converted to esters through reaction with acylating agents like acetic anhydride (B1165640) or various carboxylic acids. uhcl.eduorganic-chemistry.org For example, reaction with acetic anhydride in the presence of a base would yield (3-Ethyl-1,2,4-thiadiazol-5-yl)methyl acetate. hzdr.de The synthesis of a variety of esters allows for the modulation of polarity and bioavailability, which is particularly relevant in the development of agrochemicals. researchgate.net

Etherification: The Williamson ether synthesis provides a classic method for converting the methanol group to an ether. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For instance, reacting this compound with sodium hydride and then methyl iodide would produce 3-Ethyl-5-(methoxymethyl)-1,2,4-thiadiazole. This modification can significantly alter the compound's lipophilicity and steric profile.

Table 2: Derivatives from Chemical Transformations of the Methanol Functionality

| Reaction Type | Reagent Example | Derivative Name |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | (3-Ethyl-1,2,4-thiadiazol-5-yl)carbaldehyde |

| Oxidation | Potassium permanganate (B83412) | 3-Ethyl-1,2,4-thiadiazole-5-carboxylic acid |

| Esterification | Acetic anhydride | (3-Ethyl-1,2,4-thiadiazol-5-yl)methyl acetate |

| Etherification | Sodium hydride, Methyl iodide | 3-Ethyl-5-(methoxymethyl)-1,2,4-thiadiazole |

Substitution Pattern Variations on the 1,2,4-Thiadiazole Ring System

Altering the substitution pattern on the 1,2,4-thiadiazole ring is a fundamental strategy in medicinal and agricultural chemistry to optimize the biological activity and physical properties of the molecule. rsc.org Besides modifying the 3-ethyl and 5-methanol groups, substitutions can be introduced at other positions if the synthetic route allows, or the core scaffold can be varied to include different substituents at the 3- and 5-positions.

Synthetic methodologies, such as the oxidative dimerization of thioamides or the reaction of amidines with dithioesters, allow for the preparation of a wide array of 3,5-disubstituted-1,2,4-thiadiazoles. acs.org For example, employing different aryl or alkyl thioamides can lead to the introduction of various phenyl, substituted phenyl, or other heterocyclic rings at the 3- and 5-positions. acs.org

The electronic nature of the substituents can have a profound effect on the reactivity and biological activity of the thiadiazole ring. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups can decrease it, influencing interactions with biological targets or material surfaces. researchgate.net

Table 3: Examples of Substitution Pattern Variations on the 1,2,4-Thiadiazole Ring

| Position 3 Substituent | Position 5 Substituent | Compound Class |

| Phenyl | Amino | 3-Phenyl-1,2,4-thiadiazol-5-amine |

| Methyl | Phenyl | 3-Methyl-5-phenyl-1,2,4-thiadiazole |

| Pyridyl | Pyridyl | 3,5-Di(pyridin-4-yl)-1,2,4-thiadiazole |

| Ethyl | Cyclopropylmethyl | 3-Ethyl-5-(cyclopropylmethyl)-1,2,4-thiadiazole |

Correlation of Structural Modifications with Non-Clinical Efficacy Profiles (e.g., agrochemical, materials science)

The structural modifications discussed in the preceding sections have a direct impact on the non-clinical efficacy of this compound analogs.

Agrochemical Applications: In the field of agrochemicals, 1,2,4-thiadiazole derivatives have demonstrated both fungicidal and herbicidal activities. researchgate.netresearchgate.netacs.org

Fungicidal Activity: The antifungal efficacy of thiadiazole derivatives is often linked to the nature of the substituents on the ring. For instance, certain 5-substituted-1,3,4-thiadiazole derivatives have shown significant activity against various plant pathogenic fungi. nih.gov Modification of the alkyl group at the 3-position and transformation of the methanol group at the 5-position can influence the compound's ability to penetrate fungal cell walls and interact with specific enzymes. mdpi.comresearchgate.net

Herbicidal Activity: Several 1,3,4-thiadiazole (B1197879) derivatives are known to possess herbicidal properties, acting through mechanisms such as the inhibition of photosynthesis. researchgate.net The structure-activity relationship studies of these compounds have revealed that the nature of the substituents at the 2- and 5-positions is crucial for their herbicidal potency. acs.org For analogs of this compound, modifications to the ethyl and methanol groups would likely modulate their herbicidal spectrum and selectivity. For example, specific 1,2,5-thiadiazole (B1195012) derivatives have been found to exhibit high herbicidal activity with good crop selectivity. google.com

Materials Science Applications:

Corrosion Inhibitors: Thiadiazole derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments. mdpi.comijcsi.pro Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer. mdpi.com The presence of heteroatoms (N and S) and π-electrons in the thiadiazole ring facilitates this adsorption. researchgate.net Structural modifications, such as introducing different alkyl chains or functional groups, can enhance the adsorption efficiency and, consequently, the corrosion inhibition performance. ijcsi.pro

Polymers and Metal-Organic Frameworks (MOFs): The 1,2,4-thiadiazole scaffold can be incorporated into polymers and serve as a ligand for the construction of MOFs. researchgate.netmdpi.com These materials have potential applications in areas such as luminescence and catalysis. mdpi.comrsc.org The substituents on the thiadiazole ring play a critical role in directing the self-assembly of these supramolecular structures and tuning their functional properties. mdpi.com For example, pyridyl-substituted 1,2,4-thiadiazoles have been used as building blocks for coordination polymers. mdpi.com

Table 4: Correlation of Structural Features with Non-Clinical Efficacy

| Application | Key Structural Feature | Effect on Efficacy |

| Fungicidal | Nature of substituents at C3 and C5 | Influences interaction with fungal targets and cell penetration. |

| Herbicidal | Substituents on the thiadiazole ring | Modulates herbicidal spectrum and selectivity. |

| Corrosion Inhibition | Heteroatoms and π-electrons | Facilitates adsorption on metal surfaces. |

| MOFs/Polymers | Coordinating groups on the ring | Directs self-assembly and determines material properties. |

Ligand Design Principles Based on this compound Core

The this compound core provides a versatile platform for the design of ligands for coordination chemistry and the development of functional materials. isres.org The nitrogen atoms of the 1,2,4-thiadiazole ring can act as Lewis bases, coordinating to metal ions. researchgate.net

Key principles in designing ligands based on this core include:

Introduction of Coordinating Groups: The synthetic accessibility of substituted 1,2,4-thiadiazoles allows for the incorporation of various coordinating groups, such as pyridyl, carboxylate, or amino moieties, at the 3- and/or 5-positions. mdpi.comfau.de These groups can provide additional binding sites for metal ions, leading to the formation of stable coordination complexes, polymers, and MOFs. researchgate.netmdpi.com

Tuning Electronic Properties: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing substituents on the thiadiazole ring or any attached aryl groups. This can influence the strength of the metal-ligand bond and the photophysical properties of the resulting complexes, which is important for applications in luminescent materials. mdpi.com

By systematically applying these design principles, a wide range of functional ligands can be developed from the this compound scaffold, leading to novel materials with tailored properties.

Applications of 3 Ethyl 1,2,4 Thiadiazol 5 Yl Methanol in Specialized Chemical Fields Excluding Pharmaceutical/clinical

Utility in Agrochemical and Pesticide Research

Thiadiazole derivatives are recognized for their biological activities, which has led to their investigation and use in agricultural applications, including crop protection. rsc.orgresearchgate.net

Fungicidal and Insecticidal Agent Development (non-clinical mechanistic studies)

The 1,2,4-thiadiazole (B1232254) core is a key feature in certain antifungal agrochemicals. A prominent example is Etridiazole, chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole. nih.gov This compound has been utilized as a fungicide, particularly for controlling soil-borne pathogens from the Phytophthora and Pythium species. nih.gov The development of such compounds stems from research into the antimicrobial properties of the thiadiazole heterocycle. Studies on various thiadiazole derivatives have demonstrated fungicidal and antibacterial activities against a range of microorganisms, including plant pathogens. researchgate.net

Herbicidal Properties of Thiadiazole Derivatives

Derivatives of thiadiazole have been developed and used for weed control in major crops like corn and sugarcane. researchgate.net Compounds such as buthidiazole and tebuthiuron, which feature a thiadiazole ring, are known herbicides. researchgate.net The mechanism of action for some of these thiadiazole-based herbicides involves the inhibition of photosynthesis. researchgate.net Research has also explored novel tetrahydrophthalimide derivatives that incorporate a thiadiazole moiety, which have shown potent herbicidal activity against various weeds by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). acs.org Specifically, certain derivatives demonstrated 100% inhibitory activity against all tested weeds, performing similarly to the commercial herbicide flumiclorac-pentyl. acs.org

Role in Materials Science and Advanced Functional Materials

The chemical stability and reactivity of the thiadiazole ring make its derivatives valuable in the development of advanced materials. isres.orgresearchgate.net

Use as Additives in Lubricants and Polymers

Thiadiazole derivatives, particularly those based on 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), are widely used as multifunctional additives in lubricants. lube-media.com These compounds exhibit excellent anti-wear, extreme pressure (EP), antioxidant, and metal passivating properties. lube-media.comlubricatin.com Their high sulfur content contributes to their potential as EP additives. lube-media.com When added to lubricating oils and greases, they form a protective film on metal surfaces, preventing direct metal-to-metal contact under high loads and reducing wear. lube-media.comacs.org Studies have shown that these additives can significantly improve the load-carrying capacity and reduce the friction coefficient of base oils. acs.orgresearchgate.net For instance, the addition of 2 wt% of a thiadiazole dimer-functionalized additive reduced the friction coefficient of a base oil from 0.147 to 0.092 and decreased wear volume by 89.7%. acs.org

Table 1: Performance Enhancements from Thiadiazole-Based Lubricant Additives

| Property Enhanced | Mechanism | Result |

|---|---|---|

| Extreme Pressure (EP) | High sulfur content forms protective surface films. | Increased weld load from 250 kgf to 315 kgf. lube-media.com |

| Anti-Wear (AW) | Formation of a stable, protective boundary film. | 89.7% reduction in wear volume. acs.org |

| Friction Reduction | Optimized friction stability. | Friction coefficient reduced from 0.147 to 0.092. acs.org |

| Antioxidant | Neutralizes radicals. | Improved oxidation stability of engine oils. lube-media.comlubricatin.com |

| Corrosion Inhibition | Passivates metal surfaces (e.g., copper). | Good anti-corrosive effect on copper. lube-media.comlubricatin.com |

Applications in Dyes and Photographic Materials

The 1,3,4-thiadiazole (B1197879) ring is a valuable structural component in the synthesis of azo dyes. rsc.orgmdpi.com These heterocyclic dyes are created by coupling diazonium compounds based on 2-amino-1,3,4-thiadiazole (B1665364) derivatives with various aromatic compounds like N,N-dialkyl anilines. rsc.orgnsu.ru The resulting dyes exhibit specific optical properties, and their structures can be confirmed through various spectral analyses. rsc.orgmdpi.com The incorporation of the thiadiazole moiety influences the color and stability of the dye. mdpi.com Thiadiazoles have also been noted as starting materials for compounds used as chemical reaction accelerators. isres.org

Corrosion Inhibition Studies

Thiadiazole derivatives have proven to be effective corrosion inhibitors for various metals, especially mild steel in acidic environments like hydrochloric and sulfuric acid solutions. nih.govijcsi.proresearchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface. ijcsi.probohrium.com The presence of nitrogen and sulfur heteroatoms, along with π-electrons in the heterocyclic ring, facilitates this adsorption, which forms a protective layer that isolates the metal from the corrosive medium. nih.govorientjchem.org The effectiveness of the inhibition generally increases with the concentration of the thiadiazole derivative. nih.gov Studies have shown that these compounds can act as mixed-type or cathodic inhibitors, significantly reducing the corrosion rate. ijcsi.pro For example, certain novel thiadiazole derivatives exhibited a high inhibition efficiency of up to 98.04% for carbon steel in a 1M HCl solution. bohrium.com

Table 2: Research Findings on Thiadiazole Derivatives as Corrosion Inhibitors

| Thiadiazole Derivative | Metal | Corrosive Medium | Max Inhibition Efficiency | Reference |

|---|---|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Efficiency increases with concentration | nih.gov |

| 2-amino-5-styryl-1,3,4-thiadiazole | C1018 Steel | 1 M HCl | High protective effect at ≥100 mg/L | ijcsi.pro |

Due to a lack of specific research findings on "(3-Ethyl-1,2,4-thiadiazol-5-yl)methanol" within the specialized, non-pharmaceutical contexts requested, a detailed article that strictly adheres to the provided outline cannot be generated at this time. Extensive searches have not yielded specific examples of this compound being used as a precursor for advanced heterocyclic systems or as a building block for ligands in coordination chemistry.

Furthermore, no mechanistic investigations focusing on its non-clinical interactions with biomolecules, such as specific thiol-trapping mechanisms or its application in the design of biochemical probes, are available in the public domain. The existing literature focuses on the broader class of thiadiazoles or closely related analogues, and per the instructions, such information cannot be included.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that is "focusing solely on the chemical Compound ‘this compound’" and "structured around the core outline provided."

Future Directions and Emerging Research Avenues for 3 Ethyl 1,2,4 Thiadiazol 5 Yl Methanol

Development of Green Chemistry Approaches for Synthesis

The synthesis of 1,2,4-thiadiazole (B1232254) derivatives has traditionally relied on methods that are often slow and utilize hazardous solvents and catalysts. mdpi.com The principles of green chemistry offer a framework to develop more environmentally benign and efficient synthetic routes. mdpi.combohrium.com For (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol, future research could focus on several key green chemistry strategies.

One promising avenue is the use of greener solvents and catalysts. Water, for instance, has been successfully employed as a green solvent in the iodine-catalyzed synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides. rsc.org This approach, which uses oxygen as the oxidant, offers an environmentally friendly alternative to traditional methods. rsc.org Similarly, hydrogen peroxide has been used as a clean oxidant in the synthesis of 1,2,4-thiadiazoles in ethanol (B145695), a greener solvent, at ambient temperatures. mdpi.com The development of metal-free synthetic conditions is another important goal. mdpi.com For example, molecular iodine has been used as a catalyst for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds in water. mdpi.com

Energy-efficient synthesis methods such as microwave and ultrasound irradiation are also key areas for exploration. mdpi.combohrium.com Microwave-assisted synthesis, for instance, has been shown to reduce reaction times for the preparation of ethyl-1,2,4-thiadiazole-5-carboxylates. mdpi.com Furthermore, solvent-free "grindstone chemistry" approaches, which involve grinding reactants together with a catalytic amount of a substance, have been successfully used for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives and could be adapted for 1,2,4-thiadiazoles. nih.gov

Enzymatic synthesis is an emerging biotechnology that offers a sustainable route for constructing heterocyclic molecules. acs.org Vanadium-dependent haloperoxidases, for example, have been used for the oxidative dimerization of thioamides to generate 1,2,4-thiadiazoles using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant. acs.org This biocatalytic approach demonstrates excellent chemoselectivity and operates under mild conditions. acs.org

| Green Synthesis Approach | Potential Advantages for this compound |

| Green Solvents (e.g., water, ethanol) | Reduced environmental impact, increased safety. mdpi.comrsc.org |

| Green Catalysts (e.g., I₂, H₂O₂) | Metal-free conditions, cleaner by-products. mdpi.com |

| Microwave/Ultrasound Irradiation | Shorter reaction times, improved energy efficiency. mdpi.com |

| Solvent-Free Grinding | Reduced solvent waste, operational simplicity. nih.gov |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, sustainability. acs.org |

Exploration of Novel Reactivity Patterns

The 1,2,4-thiadiazole ring is generally stable due to its aromatic nature. isres.org Research on the reactivity of this heterocyclic system has primarily focused on derivatives with substituents at the 3- and 5-positions, which are known to be more stable to acids, alkalis, and oxidizing and reducing agents. isres.org The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org Conversely, the ring exhibits very low reactivity towards electrophilic reactions. isres.org

For this compound, the hydroxyl group at the 5-position offers a key site for exploring novel reactivity. This functional group can be a precursor for a variety of transformations, allowing for the synthesis of a diverse library of derivatives with potentially new biological activities. Future research could investigate reactions such as esterification, etherification, and oxidation of the methanol (B129727) moiety to an aldehyde or carboxylic acid.

Furthermore, the nitrogen and sulfur atoms within the thiadiazole ring can act as coordination sites for metal ions, leading to the formation of metal complexes. isres.orgresearchgate.net The study of these coordination compounds could open up applications in materials science and catalysis. The exploration of cycloaddition reactions involving the thiadiazole ring could also lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures.

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for establishing structure-activity relationships. A combination of advanced spectroscopic and crystallographic techniques will be essential for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of newly synthesized compounds. mdpi.comrsc.org Advanced 2D-NMR techniques like HSQC and HMBC can provide further insights into the connectivity of atoms within the molecule. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as the hydroxyl group and the C=N and C-S bonds of the thiadiazole ring. mdpi.comnih.gov UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of the compounds. mdpi.com

Crystallographic Methods:

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's properties and for computational modeling.

Cryo-Electron Microscopy (Cryo-EM): For larger molecular assemblies or complexes with biomolecules, cryo-EM is a powerful tool for structure determination in a near-native state.

The application of these techniques will not only confirm the identity and purity of this compound and its derivatives but also provide detailed structural information that can guide the design of new compounds with desired properties.

Computational Design of Next-Generation Thiadiazole-Based Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net For this compound, in silico methods can be employed to predict the properties of its derivatives and to design new compounds with enhanced activities.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net It can be used to screen virtual libraries of thiadiazole derivatives against known biological targets to identify potential drug candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a correlation between the structural features of a series of compounds and their biological activity, which can then be used to design more potent molecules. rsc.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like characteristics early in the design process. nih.govstmjournals.in

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives of this compound, thereby saving time and resources. rsc.org

Synergistic Applications in Multi-Disciplinary Chemical Research

The versatile nature of the thiadiazole scaffold suggests that this compound and its derivatives could find applications in various fields of chemical research.

Medicinal Chemistry: Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. isres.org The structural versatility of the 1,3,4-thiadiazole scaffold, a close relative of the 1,2,4-thiadiazole, allows for fine-tuning of its pharmacological effects. sarpublication.com Future research could explore the potential of this compound derivatives in these therapeutic areas.

Agricultural Chemistry: Thiadiazoles are also used in agrochemicals. isres.org New derivatives could be screened for potential herbicidal, fungicidal, or insecticidal activities.

Materials Science: The ability of the thiadiazole ring to coordinate with metal ions opens up possibilities for the development of new materials with interesting optical, electronic, or magnetic properties. isres.orgresearchgate.net These could find use in sensors, catalysts, or molecular electronics.

Coordination Chemistry: As versatile ligands, thiadiazole derivatives can be used to synthesize a wide array of coordination complexes with various metal centers, leading to novel structures and reactivity. isres.org

The exploration of these synergistic applications will require collaboration between chemists from different disciplines, fostering a multidisciplinary approach to unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodology : A classical approach involves alkylation of thiol intermediates. For example, reacting 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid, yields structurally analogous acids . Adjusting alkylating agents (e.g., bromoalkanes) and solvents (propan-2-ol, methanol) can optimize regioselectivity. Key parameters include reaction time (2–4 hours), temperature (reflux conditions), and purification via crystallization from methanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to verify substitution patterns and functional groups (e.g., hydroxymethyl at C5 of the thiadiazole ring).

- X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for verifying the ethyl group's orientation and hydrogen bonding via the methanol moiety .

- FT-IR to confirm hydroxyl (3200–3600 cm⁻¹) and thiadiazole ring vibrations (1550–1650 cm⁻¹) .

Q. What are the key functional groups influencing reactivity?

- Critical Groups :

- Hydroxymethyl (-CH₂OH) : Participates in hydrogen bonding, esterification, and etherification.

- Thiadiazole ring : Electron-deficient nature enables nucleophilic substitutions at C3 or C5 positions.

- Ethyl group : Steric effects modulate reactivity at adjacent positions .

Advanced Research Questions

Q. How can computational modeling predict biological activity or supramolecular interactions?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimalarial or anticancer targets). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the thiadiazole ring’s LUMO often localizes at sulfur atoms, guiding reactivity predictions .

Q. What strategies resolve contradictions in XRD data for polymorphic forms?

- Approach :

- Perform temperature-dependent XRD (e.g., 93–298 K) to identify conformational flexibility in the ethyl or hydroxymethyl groups .

- Compare SHELXL refinement residuals (R-factors) across datasets. Discrepancies >5% may indicate disordered solvent molecules or twinning, requiring higher-resolution data or alternative space groups .

Q. How does solvent polarity impact the stability of this compound?

- Experimental Design :

- Conduct accelerated stability studies in DMSO, ethanol, and water at 25–60°C. Monitor degradation via HPLC-UV at 254 nm.

- Polar protic solvents (e.g., water) may hydrolyze the thiadiazole ring, while aprotic solvents (e.g., DMSO) stabilize the hydroxymethyl group .

Q. What synthetic modifications enhance bioavailability while retaining core activity?

- Derivatization Strategies :

- Esterification : React with acyl chlorides (e.g., 4-ethyloctanoyl chloride) to improve lipophilicity .

- Salt formation : Use inorganic (e.g., Mg²⁺, Zn²⁺) or organic bases (morpholine, piperidine) to enhance aqueous solubility .

Data Contradiction Analysis

Q. Conflicting reactivity reports for hydroxymethyl-substituted thiadiazoles: How to troubleshoot?

- Root Causes :

- Steric hindrance : Ethyl groups at C3 may block nucleophilic attacks. Verify substituent positioning via NOESY NMR .

- pH-dependent reactivity : Thiadiazole protonation in acidic media (e.g., HCl/ethanol) can alter reaction pathways. Perform kinetic studies under controlled pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.